molecular formula C12H12ClF3N4S B2792309 3-chloro-2-{1-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}-5-(trifluoromethyl)pyridine CAS No. 339010-64-9

3-chloro-2-{1-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}-5-(trifluoromethyl)pyridine

Cat. No. B2792309
CAS RN: 339010-64-9
M. Wt: 336.76
InChI Key: LFUGNQHQJIEMBR-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), a 1,2,4-triazole ring (a five-membered ring with two carbon atoms and three nitrogen atoms), and a trifluoromethyl group (a carbon atom bonded to three fluorine atoms). The presence of these functional groups suggests that this compound may have interesting chemical properties and potential applications in various fields such as pharmaceuticals or agrochemicals .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyridine and 1,2,4-triazole rings, followed by the introduction of the methyl, methylsulfanyl, and trifluoromethyl groups. The exact synthetic route would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyridine and 1,2,4-triazole rings are aromatic, meaning they have a cyclic, planar arrangement of atoms with delocalized π electrons. This gives these rings stability and unique chemical properties. The trifluoromethyl group is an electron-withdrawing group, which means it can influence the electronic properties of the molecule and affect its reactivity .


Chemical Reactions Analysis

The chemical reactions of this compound would be influenced by its functional groups. The pyridine and 1,2,4-triazole rings can participate in various reactions such as substitution or addition reactions. The trifluoromethyl group is generally quite stable and resistant to reactions, but under certain conditions, it could potentially be transformed or removed .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity (fat-solubility), which could affect its solubility, boiling point, and other properties .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure and minimize risk .

Future Directions

The future directions for research on this compound could include exploring its potential applications in various fields, studying its properties in more detail, and developing more efficient methods for its synthesis .

properties

IUPAC Name

3-chloro-2-[1-(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)ethyl]-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClF3N4S/c1-6(10-18-19-11(21-3)20(10)2)9-8(13)4-7(5-17-9)12(14,15)16/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFUGNQHQJIEMBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)C2=NN=C(N2C)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClF3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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